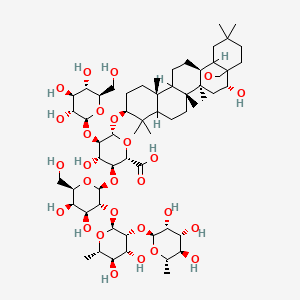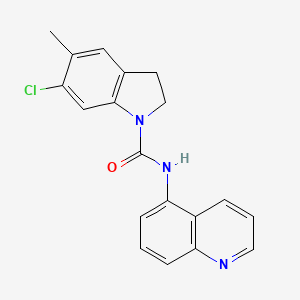
6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide
説明
6-chloro-5-methyl-N-(quinolin-5-yl)-2,3-dihydroindole-1-carboxamide belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . It is also known as 6-chloro-5-methyl-N- (5-quinolinyl)-1-indolinecarboxamide .
Molecular Structure Analysis
The molecular formula of this compound is C19H16ClN3O . The InChI code is 1S/C19H16ClN3O/c1-12-10-13-7-9-23 (18 (13)11-15 (12)20)19 (24)22-17-6-2-5-16-14 (17)4-3-8-21-16/h2-6,8,10-11H,7,9H2,1H3, (H,22,24) . The molecular weight is 337.8 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 337.8 g/mol . The compound has a XLogP3-AA value of 4, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学的研究の応用
Serotonin 5-HT2B Receptor Antagonist
SB-215505 acts as a potent and selective antagonist at the serotonin 5-HT2B receptor . It has good selectivity over the related 5-HT2A and 5-HT2C receptors . This makes it a valuable tool in scientific research into the function of the 5-HT2 family of receptors .
2. Study of 5-HT2B Receptors in the Heart SB-215505 is used to study the role of 5-HT2B receptors in the heart . It helps distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C .
3. Investigation of Wakefulness and Motor Activity In a study, the blockade of the 5-HT2B receptor by SB-215505 resulted in increased wakefulness and motor activity . This suggests potential applications in the study of sleep and movement disorders.
Research on Cardiac Hypertrophy
SB-215505 has been used in research on cardiac hypertrophy linked to sympathetic stimulation . It has been found to control the production of interleukin-6, interleukin-1beta, and tumor necrosis factor-alpha cytokines by ventricular fibroblasts .
Study of Brain Natriuretic Peptide
Research has shown that mechanical stress enhances the serotonin 2B receptor modulating brain natriuretic peptide through nuclear factor-kappaB in cardiomyocytes . SB-215505, as a 5-HT2B receptor antagonist, can be used to study this process.
6. Research on Reactive Oxygen Species-Induced Cardiac Hypertrophy SB-215505 has been used in studies on reactive oxygen species-induced cardiac hypertrophy . It has been found to prevent this type of hypertrophy in mice .
Attenuation of Drug-Induced Effects
SB-215505 has been used in research to attenuate the effects of certain drugs. For example, it has been found to attenuate haloperidol-induced catalepsy .
Study of Cocaine-Induced Behaviors
Research has shown differential effects of SB-215505 on cocaine-induced locomotor activity, cocaine self-administration, and cocaine-induced reinstatement of responding . This suggests potential applications in the study of substance abuse and addiction.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
作用機序
Target of Action
SB-215505, also known as 6-chloro-5-methyl-1-(5-quinolylcarbamoyl)indoline, is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . It exhibits good selectivity over the related 5-HT2A and 5-HT2C receptors . The 5-HT2B receptors play a crucial role in the function of the heart .
Mode of Action
As an antagonist, SB-215505 binds to the 5-HT2B receptors, thereby inhibiting the action of serotonin on these receptors . This blockade of the 5-HT2B receptors leads to various physiological changes, which are discussed in the following sections.
Biochemical Pathways
The inhibition of the 5-HT2B receptors by SB-215505 affects several biochemical pathways. For instance, it has been found to control the production of cytokines such as interleukin-6, interleukin-1beta, and tumor necrosis factor-alpha by ventricular fibroblasts, which are linked to cardiac hypertrophy . Additionally, it modulates the brain natriuretic peptide through nuclear factor-kappaB in cardiomyocytes under mechanical stress .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally .
Result of Action
The blockade of the 5-HT2B receptor by SB-215505 leads to increased wakefulness and motor activity in rats . It also prevents reactive oxygen species-induced cardiac hypertrophy in mice . Furthermore, it has been used to distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C .
特性
IUPAC Name |
6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-2-5-16-14(17)4-3-8-21-16/h2-6,8,10-11H,7,9H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMHIRTZYQSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-N-(quinolin-5-yl)indoline-1-carboxamide | |
CAS RN |
162100-15-4 | |
| Record name | 6-Chloro-2,3-dihydro-5-methyl-N-5-quinolinyl-1H-indole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



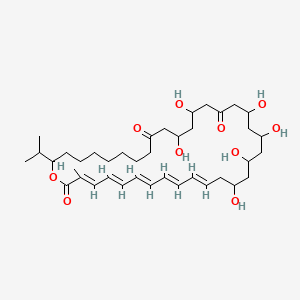
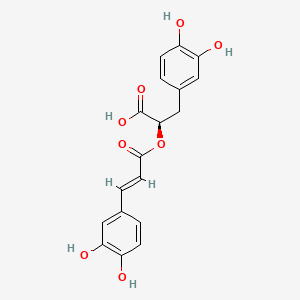
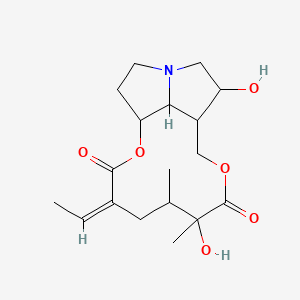
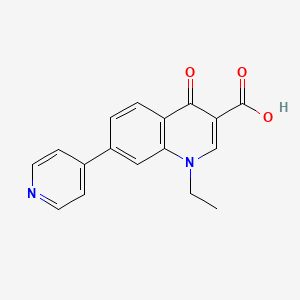
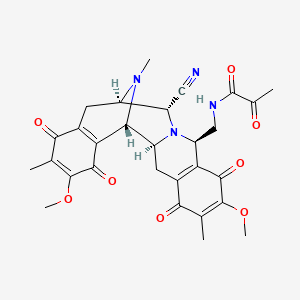
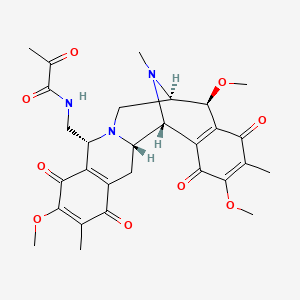
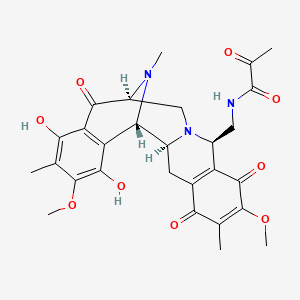
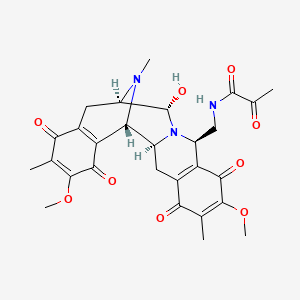
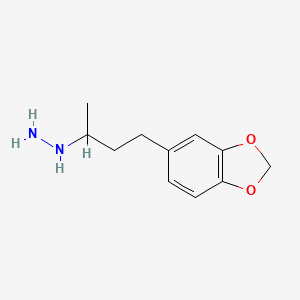
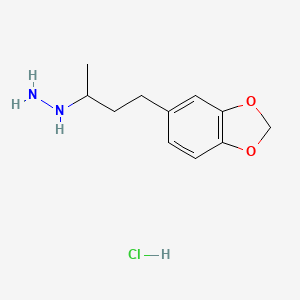
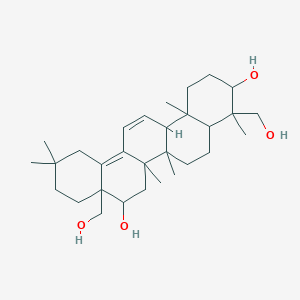
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

